molecular formula C13H21N3O B3798911 N,N-dimethyl-3-[(oxan-4-ylamino)methyl]pyridin-2-amine

N,N-dimethyl-3-[(oxan-4-ylamino)methyl]pyridin-2-amine

Cat. No.: B3798911
M. Wt: 235.33 g/mol
InChI Key: PQQLQFTULDOFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a pyridinamine group, a dimethylamino group, and a tetrahydropyran group . Pyridinamines are derivatives of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Tetrahydropyran is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The tetrahydropyran group would form a six-membered ring with an oxygen atom . The pyridinamine group would likely be connected to this ring, and the dimethylamino group would be attached to the nitrogen atom of the pyridinamine group.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amine and ether groups. Amines are basic and can participate in a variety of reactions, including acid-base reactions. Ethers, such as those in the tetrahydropyran group, are generally quite stable and unreactive .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, amines have a fishy smell, are soluble in water, and can participate in hydrogen bonding. Ethers are generally quite stable and have lower boiling points than alcohols or amines .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Generally, amines can be irritating to the skin and eyes, and some can be harmful if inhaled or ingested. Ethers are generally quite stable, but some can form explosive peroxides upon exposure to air .

Properties

IUPAC Name

N,N-dimethyl-3-[(oxan-4-ylamino)methyl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-16(2)13-11(4-3-7-14-13)10-15-12-5-8-17-9-6-12/h3-4,7,12,15H,5-6,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQLQFTULDOFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)CNC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-3-[(oxan-4-ylamino)methyl]pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-3-[(oxan-4-ylamino)methyl]pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
N,N-dimethyl-3-[(oxan-4-ylamino)methyl]pyridin-2-amine
Reactant of Route 4
Reactant of Route 4
N,N-dimethyl-3-[(oxan-4-ylamino)methyl]pyridin-2-amine
Reactant of Route 5
N,N-dimethyl-3-[(oxan-4-ylamino)methyl]pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
N,N-dimethyl-3-[(oxan-4-ylamino)methyl]pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.